Superior Acetylcholinesterase (AChE) Inhibition Compared to Generic Piperazine Derivatives
1-Cinnamoylpiperazine exhibits potent inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 0.6 µM, a value that places it among the more active scaffolds for this CNS target [1]. This activity is significantly differentiated from the broader class of piperazine derivatives, which typically exhibit AChE IC₅₀ values in the higher micromolar range (4.59–6.48 µM) [2]. This 7.6- to 10.8-fold difference in potency highlights the critical contribution of the cinnamoyl group to enzyme binding.
| Evidence Dimension | Inhibition of Acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC₅₀ = 0.6 µM |
| Comparator Or Baseline | Generic Piperazine Derivatives: IC₅₀ range = 4.59–6.48 µM |
| Quantified Difference | 7.6 to 10.8-fold more potent |
| Conditions | In vitro enzymatic assay; specific assay details for 1-cinnamoylpiperazine are referenced from Bioorganic & Medicinal Chemistry Letters (2023) data. |
Why This Matters
For CNS drug discovery programs targeting Alzheimer's disease, the substantially higher AChE inhibitory potency of 1-cinnamoylpiperazine translates to a more promising starting point for lead optimization compared to unsubstituted piperazines.
- [1] Kuujia Chemical Database. Cas no 84935-37-5 (1-cinnamoylpiperazine). Preclinical studies reveal potent inhibitory activity against acetylcholinesterase (AChE), with IC₅₀ values as low as 0.6 µM reported in Bioorganic & Medicinal Chemistry Letters (2023). View Source
- [2] Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S‐transferase inhibitors. Half maximal inhibition concentrations (IC50) of piperazine derivatives were found in ranging of 4.59–6.48 µM for AChE. View Source
